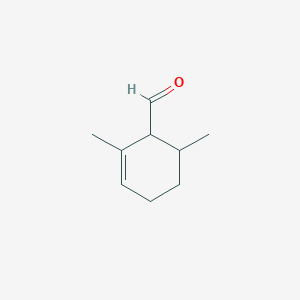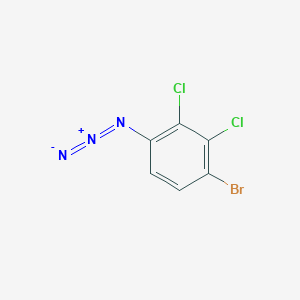![molecular formula C14H15N3O3S B6599262 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 89565-26-4](/img/structure/B6599262.png)
4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-, also known as N-(4-(dimethylamino)sulfonylphenyl)isonicotinamide, is a chemical compound with the molecular formula C₁₄H₁₄N₂O₃S. It is a derivative of pyridinecarboxamide and contains a sulfonyl group attached to a phenyl ring, which is further substituted with a dimethylamino group.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from pyridinecarboxylic acid. The general synthetic route involves:
Nitration: Pyridinecarboxylic acid is nitrated to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amine group.
Sulfonylation: The amine group is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Amination: Finally, the sulfonyl group is substituted with a dimethylamino group using appropriate amination reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: The compound has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be used in the development of new drugs targeting various diseases, such as cancer and inflammatory disorders.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism by which 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and affecting cellular responses.
類似化合物との比較
4-Pyridinecarboxylic acid: A closely related compound without the sulfonyl group.
N-(4-(methylamino)sulfonylphenyl)isonicotinamide: A similar compound with a methylamino group instead of a dimethylamino group.
Uniqueness: 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs
特性
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)13-5-3-12(4-6-13)16-14(18)11-7-9-15-10-8-11/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYSWQOZJFLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360109 |
Source


|
| Record name | 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-26-4 |
Source


|
| Record name | 4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)
![2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid](/img/structure/B6599200.png)

![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)

![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]aceticacid](/img/structure/B6599234.png)


![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
